4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Description
The compound 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide features a triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8. A benzamide moiety is attached via a methylene linker to position 3 of the heterocycle, with an ethyl group para to the amide on the benzamide ring.
Properties
IUPAC Name |
4-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-10-3-5-11(6-4-10)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h3-8H,2,9H2,1H3,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJDMFHLDFBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core triazolo[4,3-a]pyrazine structure. The reaction conditions often require the use of strong bases, such as triethylamine, and solvents like xylene or dichloromethane. The process may also involve heating and cooling cycles to ensure the proper formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as cancer, diabetes, and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural Modifications at Position 8
The 8-hydroxy substituent is a critical feature. Structural analogs with modifications at this position exhibit varied physicochemical and pharmacological properties:
Key Findings :
- Hydroxy vs.
- Amino vs. Hydroxy: 8-Amino derivatives (e.g., adenosine receptor antagonists) exhibit stronger basicity, enabling ionic interactions absent in the hydroxy analog .
Heterocyclic Core Variations
The triazolo[4,3-a]pyrazine core can be replaced with related heterocycles, altering electronic properties and target affinity:
Key Findings :
- Pyrazine vs. Pyridine : The pyrazine core in the target compound has two nitrogen atoms, increasing polarity compared to pyridine-based analogs (), which may affect solubility and target selectivity.
- Fused Systems : Compounds with fused rings (e.g., pyrimidine-triazolo in ) exhibit broader π-π stacking interactions, enhancing kinase inhibition (e.g., EGFR-TK) .
Benzamide Substituent Variations
The benzamide group’s substituents influence target engagement and pharmacokinetics:
Key Findings :
- 4-Ethyl vs.
- Benzamide vs. Triazole : Replacing benzamide with a triazole () introduces rigidity, which may restrict conformational flexibility during target binding .
Biological Activity
The compound 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a derivative of benzamide that incorporates a triazole moiety known for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an ethyl group and a hydroxylated triazole linked to a benzamide core.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | IGR39 (Melanoma) | 1.5 |
| Compound B | MCF7 (Breast Cancer) | 2.0 |
| Compound C | Hep-2 (Laryngeal Cancer) | 3.25 |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth and fungal infections. A related study indicated that certain triazole compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
- DNA Interaction : Some triazole derivatives interact with DNA, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.
Study 1: Antitumor Efficacy
In a preclinical study evaluating the antitumor efficacy of a triazole derivative similar to our compound, it was found that treatment resulted in a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .
Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of various benzamide derivatives against Staphylococcus aureus. The results indicated that the presence of the triazole moiety significantly enhanced antibacterial activity compared to non-triazole counterparts .
Q & A
Q. Basic Research Focus
- NMR : H and C NMR confirm regiochemistry of the triazolopyrazine core (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) and benzamide substitution .
- IR : Stretching frequencies at ~1716 cm validate carbonyl groups, while hydroxyl peaks (~3473 cm) indicate residual solvent or unreacted intermediates .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity (>95%) and detect polar byproducts .
How should researchers resolve contradictions in reported biological activity data for analogs?
Advanced Research Focus
Discrepancies often arise from:
- Structural variability : Substitutions at the 8-hydroxy position (e.g., methoxy vs. tert-butyl groups) alter adenosine receptor binding affinity. For example, tert-butyl groups enhance lipophilicity but reduce solubility, affecting assay outcomes .
- Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or ATP concentration in kinase assays can shift IC values by 10–100×. Standardize protocols using reference inhibitors (e.g., CGS-15943 for A receptors) .
- Crystallographic data : Polymorphs (e.g., methanol vs. ethanol recrystallization) may show divergent bioactivity; use single-crystal X-ray diffraction to correlate structure with function .
What strategies are effective for studying structure-activity relationships (SAR) of triazolopyrazine derivatives?
Q. Advanced Research Focus
- Core modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazine C8 position increases metabolic stability but may reduce blood-brain barrier penetration .
- Benzamide substitutions : 4-Ethyl groups enhance hydrophobic interactions with receptor pockets, while ortho-substitutions (e.g., fluoro) improve selectivity over off-target kinases .
- Biological assays : Use parallel artificial membrane permeability assays (PAMPA) for passive diffusion studies and SPR (surface plasmon resonance) for real-time binding kinetics .
How can crystallographic data inform polymorphism and stability studies?
Q. Advanced Research Focus
- Polymorph screening : Recrystallize from solvents with varying polarity (e.g., methanol, DMF/water) and analyze via PXRD to identify stable forms .
- Thermal analysis : DSC (differential scanning calorimetry) detects melting point variations (e.g., 263–264°C for Form I vs. 573 K for Form II) .
- Hygroscopicity testing : Dynamic vapor sorption (DVS) assesses stability under humid conditions, critical for formulation development .
What computational methods support the design of novel analogs?
Q. Advanced Research Focus
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (PDB: 5G53). Focus on hydrogen bonding with Asn253 and π-π stacking with Phe168 .
- QSAR modeling : Employ CoMFA/CoMSIA to correlate logP, polar surface area, and IC values for lead optimization .
- MD simulations : Analyze ligand-receptor complex stability over 100 ns trajectories to predict binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
